An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Propylphenol
An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-propylphenol (CAS No. 645-56-7). Intended for a scientific audience, this document consolidates critical data into structured tables for ease of reference and comparison. Detailed experimental protocols for the determination of key properties are outlined, offering a practical framework for laboratory investigation. Furthermore, logical relationships and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and analysis.
Chemical Identity and Structure
4-Propylphenol, also known as p-propylphenol, is an organic compound classified as an alkylphenol. Its structure consists of a phenol (B47542) ring substituted with a propyl group at the para (4) position.[1][2] This substitution influences its physical properties and chemical reactivity.
Table 1: Chemical Identification of 4-Propylphenol
| Identifier | Value |
| IUPAC Name | 4-propylphenol[1] |
| CAS Number | 645-56-7[1] |
| Molecular Formula | C₉H₁₂O[1][3] |
| Molecular Weight | 136.19 g/mol [1][4] |
| SMILES | CCCC1=CC=C(C=C1)O[1] |
| InChI | InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3[1] |
| Synonyms | p-Propylphenol, 4-n-Propylphenol, Dihydrochavicol[1] |
Physicochemical Properties
The physicochemical properties of 4-propylphenol are crucial for its application in various fields, including as a pharmaceutical intermediate and in the flavor and fragrance industry.[5][6] These properties are summarized in the tables below.
Physical Properties
Table 2: Physical Properties of 4-Propylphenol
| Property | Value |
| Appearance | Clear yellow liquid[1][4] |
| Melting Point | 21-22 °C[1][7] |
| Boiling Point | 232-233 °C at 760 mmHg[1][7] |
| Density | 0.983 g/mL at 25 °C[4][8] |
| Refractive Index (n20/D) | 1.523[4][8] |
| Vapor Pressure | 0.038 mmHg at 25 °C (estimated)[7] |
| Flash Point | 106.11 °C (223.00 °F)[7] |
Solubility and Partitioning
Table 3: Solubility and Partitioning Properties of 4-Propylphenol
| Property | Value |
| Water Solubility | 1.28 mg/mL at 25 °C[1] |
| Solubility in Organic Solvents | Soluble in alcohol[7] |
| LogP (Octanol-Water Partition Coefficient) | 3.20[1] |
| pKa | 9.99 ± 0.13 (Predicted)[4] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of 4-propylphenol.
Table 4: Spectroscopic Data for 4-Propylphenol
| Technique | Key Features/Notes |
| ¹H NMR | Spectral data available, typically showing signals for aromatic, propyl, and hydroxyl protons.[9][10] |
| ¹³C NMR | Spectral data available, indicating the number and types of carbon atoms.[9] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), and C=C aromatic ring stretching are expected.[9][11] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 136. Fragmentation patterns can provide further structural information.[5][9] |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physicochemical properties of 4-propylphenol.
Determination of Melting Point
The melting point of 4-propylphenol can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of solid 4-propylphenol is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is increased at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it completely becomes a liquid are recorded as the melting point range. For accurate measurements, a slow heating rate (1-2 °C/min) near the expected melting point is crucial.
Determination of Boiling Point
The boiling point can be determined using the distillation method or the Thiele tube method.
-
Distillation Method: A simple distillation apparatus is set up with a flask containing 4-propylphenol and a few boiling chips. The liquid is heated, and the temperature at which the vapor phase is in equilibrium with the liquid phase (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point.
-
Thiele Tube Method: A small amount of 4-propylphenol is placed in a small test tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]
Measurement of Density
The density of liquid 4-propylphenol can be measured using a pycnometer or a digital density meter.
-
Pycnometer Method: A pycnometer of a known volume is weighed empty. It is then filled with 4-propylphenol and weighed again. The density is calculated by dividing the mass of the 4-propylphenol by the volume of the pycnometer. Temperature control is important for accurate measurements.
Determination of Solubility
The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.
-
Procedure: An excess amount of 4-propylphenol is added to a known volume of the solvent (e.g., water) in a sealed flask. The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and the concentration of 4-propylphenol in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Measurement of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.
-
Potentiometric Titration: A solution of 4-propylphenol in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the 4-propylphenol has been neutralized.
-
Spectrophotometric Method: The UV-Vis absorption spectrum of 4-propylphenol is recorded at different pH values. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength corresponding to the ionized and non-ionized forms of the molecule.[6]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 4-propylphenol is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Infrared (IR) Spectroscopy: An IR spectrum of neat 4-propylphenol (as a thin film between salt plates) or as a solution in a suitable solvent can be obtained using an FTIR spectrometer.
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.
Gas Chromatography (GC) Assay
The purity of 4-propylphenol can be determined by gas chromatography.
-
Procedure: A solution of 4-propylphenol in a volatile organic solvent is prepared. A small volume of the solution is injected into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID). The retention time and peak area of 4-propylphenol are measured. The percentage purity can be calculated by comparing the peak area of 4-propylphenol to the total area of all peaks in the chromatogram.
Visualizations
Logical Relationships of 4-Propylphenol Properties
Caption: Interrelation of 4-Propylphenol's key properties.
Experimental Workflow for Characterization
Caption: Workflow for 4-Propylphenol characterization.
References
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- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. pennwest.edu [pennwest.edu]
- 4. phillysim.org [phillysim.org]
- 5. Phenol, 4-propyl- [webbook.nist.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. How To [chem.rochester.edu]
- 10. 4-Propylphenol(645-56-7) 1H NMR [m.chemicalbook.com]
- 11. 4-Propylphenol(645-56-7) IR Spectrum [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
